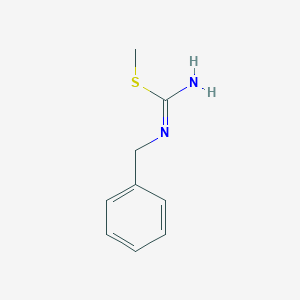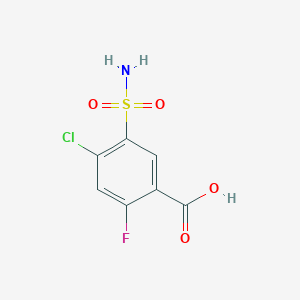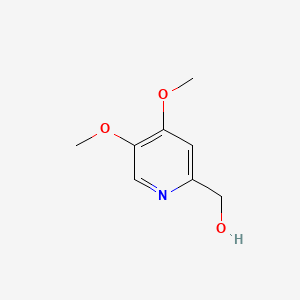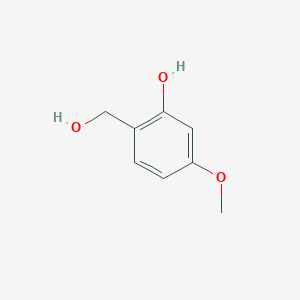
6-Methoxy-2-Naphthalincarbonsäurechlorid
Übersicht
Beschreibung
6-Methoxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol. This compound is a crucial intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
6-Methoxynaphthalene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a lead compound in the development of new drugs for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Medicine: Investigated for its role in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 6-Methoxynaphthalene-2-carbonyl chloride interacts with its targets through a process of oxidative addition . This process involves the donation of electrons to form a new bond . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
Its role in the suzuki–miyaura cross-coupling reaction suggests that it may influence pathways related to carbon–carbon bond formation .
Result of Action
The result of the action of 6-Methoxynaphthalene-2-carbonyl chloride is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 6-Methoxynaphthalene-2-carbonyl chloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also known to be mild and tolerant of various functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methoxynaphthalene-2-carbonyl chloride can be synthesized through the reaction of 6-methoxynaphthalene-2-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . The general reaction is as follows:
6-Methoxynaphthalene-2-carboxylic acid+SOCl2→6-Methoxynaphthalene-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 6-methoxynaphthalene-2-carbonyl chloride often involves the use of large-scale reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxynaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Electrophilic Aromatic Substitution: The methoxy group on the naphthalene ring activates the aromatic system towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxynaphthalene-2-carboxylic acid
- 6-Methoxynaphthalene-2-sulfonyl chloride
- 6-Methoxy-2-naphthaldehyde
Uniqueness
6-Methoxynaphthalene-2-carbonyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its methoxy group also enhances the reactivity of the naphthalene ring towards electrophilic aromatic substitution, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
6-methoxynaphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTDAFGJXADTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503981 | |
| Record name | 6-Methoxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58601-32-4 | |
| Record name | 6-Methoxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-methoxy-2-naphthoyl chloride in the synthesis of novel chemosensitizing agents?
A1: 6-methoxy-2-naphthoyl chloride serves as a crucial building block in synthesizing a series of N-substituted-6-methoxynaphthalene-2-carboxamides. [] These newly synthesized compounds are being investigated for their potential to reverse adriamycin resistance in cancer cells. The chloride readily reacts with various 3-(heteroaryl)propyl amines, forming the amide bond that characterizes this class of compounds. []
Q2: How does the structure of 6-methoxy-2-naphthoyl chloride influence its reactivity in solvolysis reactions?
A2: The presence of the methoxy group at the 6-position of the naphthalene ring significantly influences the reactivity of 6-methoxy-2-naphthoyl chloride in solvolysis reactions. [] Studies comparing its reactivity to other naphthoyl chlorides reveal that the electron-donating nature of the methoxy group promotes a more SN1-like reaction mechanism. This indicates that the rate-determining step involves the formation of a carbocation intermediate, influenced by the electron-donating effect of the methoxy substituent. []
Q3: What are the potential applications of N-substituted-6-methoxynaphthalene-2-carboxamides in cancer treatment?
A3: In vitro studies on N-substituted-6-methoxynaphthalene-2-carboxamides, synthesized using 6-methoxy-2-naphthoyl chloride, show promise as potential chemosensitizing agents. [] Specifically, these compounds demonstrated an ability to reverse adriamycin resistance in P388 murine lymphocytic leukemia cells. [] This suggests that they could potentially enhance the efficacy of existing chemotherapy drugs like adriamycin, improving treatment outcomes for cancer patients.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)


